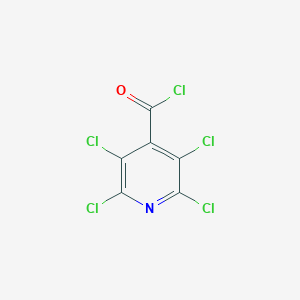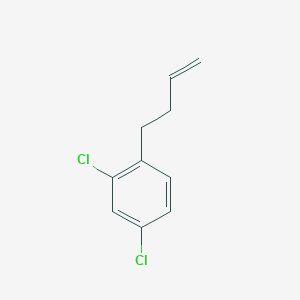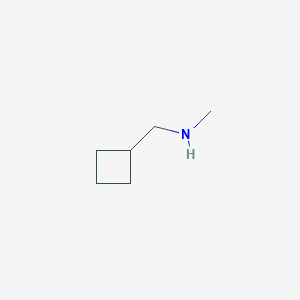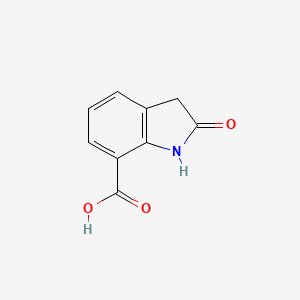![molecular formula C62H94F12N6Sb2 B1357637 [4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) CAS No. 5496-71-9](/img/structure/B1357637.png)
[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) is a useful research compound. Its molecular formula is C62H94F12N6Sb2 and its molecular weight is 1394.9 g/mol. The purity is usually 95%.
The exact mass of the compound [4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photophysical Properties and Sensor Applications
Cruciforms containing dibutylamino phenyl groups exhibit significant changes in absorption and emission when exposed to various agents, including trifluoroacetic acid and metal triflates. These changes suggest potential applications in sensor technology for detecting metal cations and amines (McGrier et al., 2011).
Synthesis of Sulfur(VI) Fluorides
The compound's derivatives have been used in the synthesis of sulfur(VI) fluorides, demonstrating the utility in the creation of aryl fluorosulfates and sulfamoyl fluorides under mild conditions (Zhou et al., 2018).
Application in Organic Electroluminescent Devices
Derivatives of the compound have been used in organic light-emitting devices (OLEDs) as red dyes. Their electron-donating properties have led to red-shifted emission, which is crucial for the development of OLEDs (Jung et al., 2001).
Use in Poly(arylate-imide)s Synthesis
The compound has been involved in the synthesis of organosoluble poly(arylate-imide)s, showing promising applications in creating polymers with high solubility, thermal stability, and mechanical strength (Yang et al., 2003).
Catalytic Applications
Iron bis(alkoxide) complexes derived from the compound show varied reactivity with aryl azides. This indicates potential in catalytic applications, specifically in nitrene coupling reactions (Bellow et al., 2015).
Enhanced Stability in Cations
Certain derivatives exhibit extreme stability as cations, which could be significant in the development of stable ionic compounds for various applications (Ito et al., 1996).
Photoelectrochemical Systems
Bis(dibutylamino) squaraine derivatives have been used in photoelectrochemical systems, indicating potential in photocurrent generation and in the detection of specific compounds (Xu Shu-jie, 2013).
Liquid Crystalline Properties
Studies have shown that certain derivatives have liquid crystalline behaviors, indicating potential applications in materials science, particularly in the study of phase transitions (Karam et al., 2022).
Applications in Photophysical Research
Photophysical Properties and Sensor Applications A study by McGrier et al. (2011) explored two amphoteric cruciforms related to your compound of interest. These cruciforms exhibited significant changes in absorption and emission when exposed to various acidic, basic, and metal agents. This behavior suggests potential applications in sensor technologies for detecting metal cations and amines. Imagine having a sensor that changes color like a chameleon, but instead of blending into the background, it's detecting chemicals! (McGrier et al., 2011)
Organic Electroluminescent Devices In the realm of organic light-emitting devices (OLEDs), Jung et al. (2001) introduced bis-condensed derivatives related to your compound as a new class of red dye. These derivatives showed red-shifted emission, making them suitable for creating devices that emit pure red light. It's like finding the perfect shade of red for your high-tech, energy-efficient digital display. (Jung et al., 2001)
Applications in Materials Science
Polymer Synthesis and Properties Yin et al. (2005) conducted a study on novel fluorinated polyimides derived from compounds including 4-(dibutylamino)phenyl groups, which are structurally similar to your compound. These polymers exhibited excellent solubility, thermal stability, and mechanical properties. Essentially, this is like creating a superhero costume material that is tough, heat-resistant, and yet stylishly flexible! (Yin et al., 2005)
Applications in Photochemistry
Photoelectrochemical Systems In 2013, Xu Shu-jie studied a squaraine dye (a derivative similar to your compound) for its application in photoelectrochemical systems. The research demonstrated the dye's stability and effectiveness in detecting specific chemicals. It's like having a tiny solar panel that not only basks in the sun but also tells you if certain chemicals are around. (Xu Shu-jie, 2013)
特性
IUPAC Name |
[4-[bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H92N6.12FH.2Sb/c1-9-17-45-63(46-18-10-2)53-25-33-57(34-26-53)67(58-35-27-54(28-36-58)64(47-19-11-3)48-20-12-4)61-41-43-62(44-42-61)68(59-37-29-55(30-38-59)65(49-21-13-5)50-22-14-6)60-39-31-56(32-40-60)66(51-23-15-7)52-24-16-8;;;;;;;;;;;;;;/h25-44H,9-24,45-52H2,1-8H3;12*1H;;/q;;;;;;;;;;;;;2*+5/p-10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUISLZGGUSPI-UHFFFAOYSA-D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)[NH+](C2=CC=C(C=C2)[NH+](C3=CC=C(C=C3)N(CCCC)CCCC)C4=CC=C(C=C4)N(CCCC)CCCC)C5=CC=C(C=C5)N(CCCC)CCCC.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H94F12N6Sb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) | |
CAS RN |
5496-71-9 |
Source


|
| Record name | Benzenaminium, N,N'-2,5-cyclohexadiene-1,4-diylidenebis[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]-, (OC-6-11)-hexafluoroantimonate(1-) (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-cyclohexa-2,5-diene-1,4-diylidenebis[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilinium] bis[hexafluoroantimonate(1-)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)








